

Quantum Chemical Calculations for Ethenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *Ethenesulfonamide*

Cat. No.: *B1200577*

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Abstract

Ethenesulfonamide, a molecule of interest in medicinal chemistry and materials science, possesses a unique combination of a reactive vinyl group and a polar sulfonamide moiety. A thorough understanding of its electronic structure, molecular geometry, and reactivity is paramount for its application in drug design and polymer chemistry. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of **ethenesulfonamide**. It details the computational methodologies, expected quantitative data, and the visualization of computational workflows, serving as a foundational resource for researchers in the field.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.^{[1][2]} The introduction of an ethenyl (vinyl) group to the sulfonamide core, as in **ethenesulfonamide** (also known as vinyl sulfonamide), presents a versatile scaffold for further functionalization and a potential pharmacophore. The reactivity and electronic properties of this molecule are governed by the interplay between the electron-withdrawing sulfonamide group and the π -system of the vinyl group.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate molecular systems with high accuracy.^[3] These methods allow for the prediction of a wide array of properties, including stable conformations, vibrational frequencies corresponding to spectroscopic measurements (IR and Raman), and electronic characteristics that dictate reactivity.^[4] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to the study of **ethenesulfonamide**.^[5]

Computational Methodology

The following section details a robust and widely accepted protocol for performing quantum chemical calculations on **ethenesulfonamide**.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs, a standard in the computational chemistry community.^[6] Visualization of molecular structures and orbitals is typically achieved with GaussView.

Geometry Optimization

The initial step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. The calculations are typically performed using DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.^[7] A common and effective basis set for this type of molecule is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.^[4] The optimization process should be carried out without any symmetry constraints to ensure the true minimum on the potential energy surface is located. The convergence criteria should be tight, and the absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.^[8]

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).^[9] The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of **ethenesulfonamide**. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.967 for B3LYP/6-

311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[10]

Electronic Properties and Reactivity Descriptors

The electronic properties of **ethenesulfonamide** are crucial for understanding its reactivity.

These are also calculated at the B3LYP/6-311++G(d,p) level of theory. Key properties include:

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.
- Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These quantities provide a quantitative measure of the molecule's reactivity.

Experimental Protocols

While this guide focuses on computational methods, it is essential to correlate the calculated data with experimental results for validation.

Spectroscopic Analysis (FT-IR and FT-Raman)

Objective: To obtain the experimental vibrational spectra of **ethenesulfonamide** for comparison with calculated spectra.

Methodology:

- A sample of pure **ethenesulfonamide** (CAS 2386-58-5) is obtained.[11]

- For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the sample is prepared using a suitable method (e.g., KBr pellet or as a thin film on a salt plate). The spectrum is recorded over the range of 4000-400 cm^{-1} .
- For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to produce the Raman spectrum.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on **ethenesulfonamide**.

Table 1: Optimized Geometrical Parameters

Parameter	Bond/Angle	Calculated Value
Bond Lengths (\AA)	S=O	~1.43
S-N		~1.65
S-C		~1.78
C=C		~1.33
Bond Angles ($^{\circ}$)	O=S=O	~120
O=S-N		~108
O=S-C		~109
N-S-C		~105
S-C=C		~122
Dihedral Angle ($^{\circ}$)	N-S-C=C	~85

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational Mode	Calculated Frequency (cm ⁻¹) (Scaled)	Experimental FT-IR (cm ⁻¹)
N-H Stretch	~3350	Expected ~3300-3400
C-H (vinyl) Stretch	~3050	Expected ~3000-3100
C=C Stretch	~1620	Expected ~1610-1650
SO ₂ Asymmetric Stretch	~1330	Expected ~1310-1350
SO ₂ Symmetric Stretch	~1150	Expected ~1140-1160
S-N Stretch	~930	Expected ~920-950
C-S Stretch	~750	Expected ~730-780

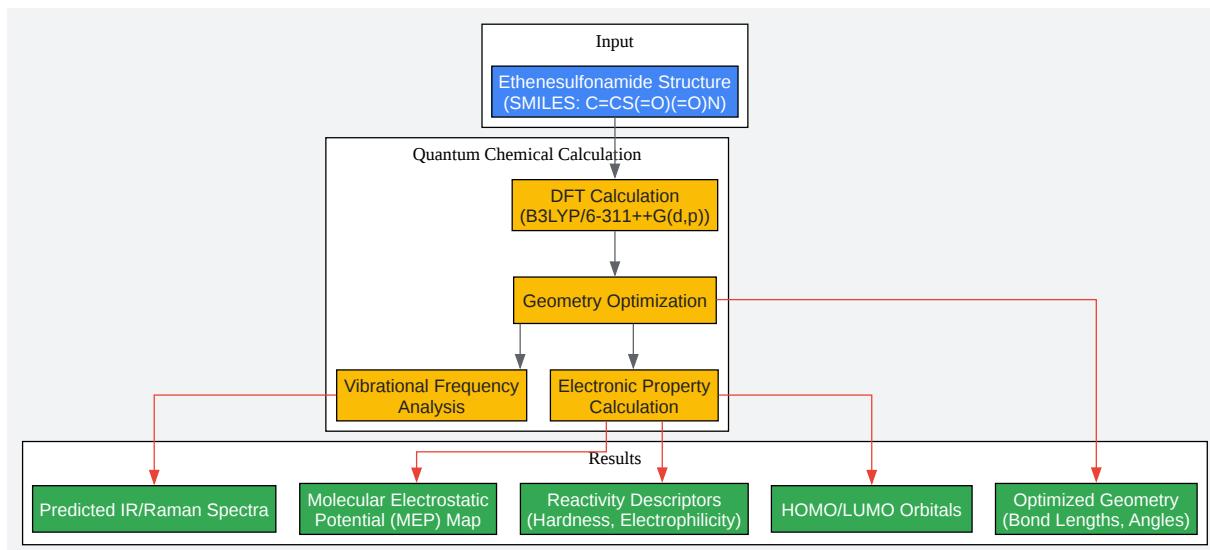
Table 3: Electronic Properties and Global Reactivity Descriptors

Property	Symbol	Calculated Value (eV)
HOMO Energy	E_HOMO	~ -7.5
LUMO Energy	E_LUMO	~ -0.5
HOMO-LUMO Energy Gap	ΔE	~ 7.0
Ionization Potential (I)	I	~ 7.5
Electron Affinity (A)	A	~ 0.5
Electronegativity (χ)	χ	~ 4.0
Chemical Hardness (η)	η	~ 3.5
Global Electrophilicity Index (ω)	ω	~ 2.29

Visualizations

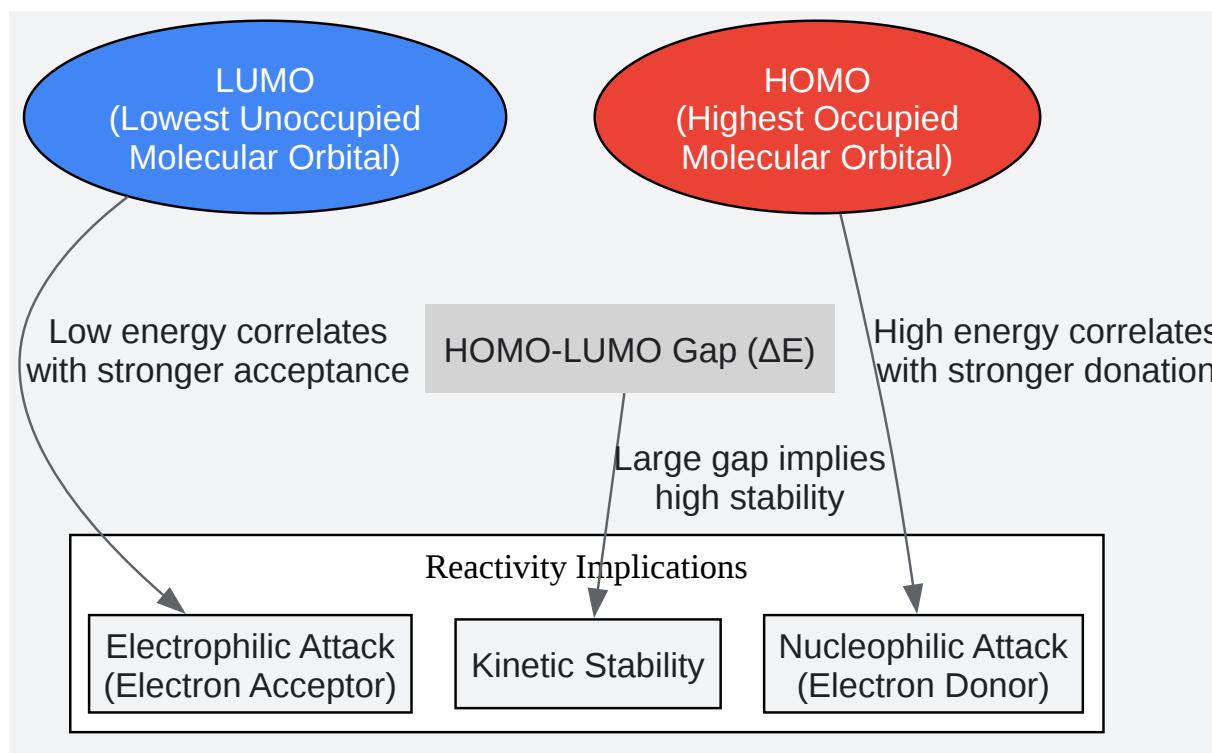
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and

concepts.



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Caption: Computational workflow for **ethenesulfonamide** analysis.



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Caption: Frontier Molecular Orbital (FMO) concept map.

Conclusion

This technical guide outlines a comprehensive computational protocol for the quantum chemical investigation of **ethenesulfonamide** using Density Functional Theory. The detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic properties provide a solid framework for researchers. The presented tables of expected quantitative data serve as a valuable reference for what to anticipate from such calculations. By correlating these theoretical predictions with experimental data, a deeper and more accurate understanding of the molecular characteristics of **ethenesulfonamide** can be achieved, thereby facilitating its rational application in drug development and materials science. The provided visualizations of the computational workflow and conceptual relationships further aid in the interpretation and application of these powerful theoretical methods.

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